Trinonylphenol

Description

Properties

CAS No. |

28652-08-6 |

|---|---|

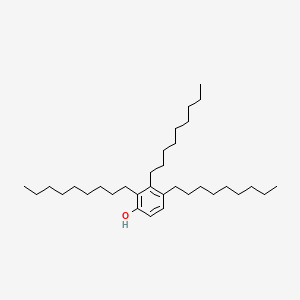

Molecular Formula |

C33H60O |

Molecular Weight |

472.8 g/mol |

IUPAC Name |

2,3,4-tri(nonyl)phenol |

InChI |

InChI=1S/C33H60O/c1-4-7-10-13-16-19-22-25-30-28-29-33(34)32(27-24-21-18-15-12-9-6-3)31(30)26-23-20-17-14-11-8-5-2/h28-29,34H,4-27H2,1-3H3 |

InChI Key |

RBPAPQWTNWGCGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(C(=C(C=C1)O)CCCCCCCCC)CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization of Trinonylphenol

Conventional Synthetic Routes: Reaction of Nonylphenol with Phosphorus Trichloride (B1173362)

3 (C₉H₁₉C₆H₄OH) + PCl₃ → (C₉H₁₉C₆H₄O)₃P + 3 HCl

In a typical process, phosphorus trichloride is added in a controlled manner to nonylphenol, which is often used in a slight excess of 8-10%. tandfonline.com The initial reaction temperature is maintained around 45°C, and after the addition is complete, the temperature is gradually increased to as high as 150°C. tandfonline.comgoogle.com The hydrogen chloride (HCl) gas liberated during the reaction is removed, often facilitated by sparging with an inert gas like nitrogen, which helps to drive the reaction equilibrium toward the product side. tandfonline.comresearchgate.net Finally, the reaction mixture is subjected to reduced pressure at an elevated temperature to remove any dissolved HCl and unreacted nonylphenol. tandfonline.com

The reaction between nonylphenol and phosphorus trichloride is a non-elementary, multi-step process. tandfonline.comresearchgate.net The mechanism is characterized as a series-parallel reaction. It is a series reaction with respect to phosphorus trichloride, as its three chlorine atoms are substituted sequentially. It is a parallel reaction with respect to nonylphenol, as it competes to react with the various chlorophosphite intermediates formed during the process. tandfonline.comresearchgate.net

The reaction proceeds through the formation of stable intermediates: tandfonline.comresearchgate.net

First Substitution: One molecule of nonylphenol reacts with phosphorus trichloride to form monochlorophosphite (nonylphenyl dichlorophosphite) and HCl.

Second Substitution: A second molecule of nonylphenol reacts with the monochlorophosphite to form dichlorophosphite (B8498940) (di(nonyl)phenyl chlorophosphite) and another molecule of HCl. tandfonline.com

Third Substitution: The final step involves a third molecule of nonylphenol reacting with the dichlorophosphite to yield the desired product, Trinonylphenol (tris(nonyl) phenyl phosphite), and a third molecule of HCl. tandfonline.com

The reaction between nonylphenol and PCl₃ is highly exothermic. tandfonline.comresearchgate.net Proper management of the heat generated is critical to prevent runaway reactions and to control the formation of intermediates, thereby ensuring a higher yield and purity of the final product. tandfonline.com

Key strategies for managing the exothermic nature of the reaction include:

Controlled Addition: Phosphorus trichloride is typically added slowly or in a dropwise manner to the nonylphenol. tandfonline.com This allows for the heat of the reaction to be dissipated more effectively.

Temperature Control: The reaction is initiated at a relatively low temperature (e.g., 30-45°C) during the PCl₃ addition phase. tandfonline.comgoogle.com The temperature is then gradually increased in a controlled manner to complete the reaction. tandfonline.comgoogle.com

Efficient Heat Exchange: The reaction is carried out in reactors equipped with cooling systems, such as heating and cooling mantles, to actively manage the temperature profile of the reaction mixture. google.com

Advanced Synthetic Methodologies for this compound

To improve product purity, reaction efficiency, and reduce environmental concerns associated with impurities, advanced methodologies have been developed. These focus on optimizing reaction conditions and implementing sophisticated purification techniques.

The stoichiometry of the reactants, particularly the amount of nonylphenol relative to phosphorus trichloride, has a profound impact on the reaction kinetics and the quality of the final product. Using a stoichiometric excess of nonylphenol is a key strategy to drive the reaction to completion. google.com

Utilizing an excess of nonylphenol (typically ranging from 2% to 15% by weight) offers several advantages: google.com

Increased Reaction Rate: A larger excess of nonylphenol leads to faster reaction times. google.com

Forcing Reaction Completion: The excess reactant ensures that all the phosphorus trichloride is consumed, forcing the equilibrium towards the formation of the trisubstituted phosphite (B83602). google.com

Reduced Impurities: This approach unexpectedly reduces the amount of residual chlorides in the final product. google.com

Lower Acid Number: The final acid number of the this compound product is significantly decreased, which is a critical quality parameter. google.com

The following table illustrates the effect of nonylphenol stoichiometry on key product quality parameters.

| Excess Nonylphenol | Reaction Time | Residual Chlorides | Acid Number |

| Low (<4%) | Very Long | High | Higher |

| High (>6%) | Fast | Low (<20 ppm) | Low (<0.1) |

This table is an interactive representation based on findings that higher excess nonylphenol improves product quality metrics. google.com

While using excess nonylphenol is beneficial for the reaction, the residual unreacted nonylphenol must be removed from the final product. google.com Excess nonylphenol can contribute to color degradation in polymers it is used to stabilize and has been identified as a potential estrogen mimic. google.com

Thin film distillation, particularly using a wiped-film evaporator, has been proven to be a highly effective post-processing step for removing excess nonylphenol. google.com This technique is suitable for heat-sensitive materials as it minimizes the residence time of the product at high temperatures. google.com

The process involves feeding the crude this compound product into the evaporator under high vacuum and elevated temperature. The more volatile nonylphenol is evaporated, separated, and collected, leaving behind a highly pure this compound product. google.com

Key parameters for thin film distillation in this compound purification are summarized below.

| Parameter | Typical Range |

| Vacuum | 0.01 - 10 mm Hg |

| Temperature | 100°C - 350°C |

| Preferred Temperature | 150°C - 250°C |

| Residence Time | 4-5 seconds |

This table is an interactive summary of typical operating conditions for thin film distillation as a purification technique. google.com

This purification step can effectively reduce the residual nonylphenol content to 0.5% by weight or less, while also achieving very low chloride levels (≤ 20 ppm) and a low acid number (≤ 0.1). google.com

Derivatization Strategies and Hydrolytic Stability Enhancement

Phosphite esters like this compound are susceptible to hydrolysis, a reaction with water that can lead to the formation of acidic compounds, thereby reducing the effectiveness of the product. mmu.ac.ukgoogle.com Enhancing hydrolytic stability is a key objective in the application of phosphite antioxidants.

Several strategies can be employed to improve the hydrolytic stability of phosphite esters:

Increased Steric Hindrance: Introducing bulky chemical groups around the central phosphorus atom can physically shield it from attack by water molecules. The branched nonylphenol groups in this compound already provide a degree of steric hindrance. cnrs.fr

Reduction of Electron Density: Modifying the electronic environment of the phosphorus atom to make it less susceptible to nucleophilic attack by water can enhance stability. cnrs.fr

Addition of Basic Compounds: The inclusion of basic compounds, such as nitrogen-containing molecules like long-chain aliphatic amines, can effectively stabilize phosphite esters against hydrolysis. google.comgoogle.com These additives act to neutralize any acidic byproducts that might catalyze further hydrolysis. mmu.ac.uk For example, adding 2% to 10% of a long-chain aliphatic amine can significantly improve the hydrolytic stability of a tris-organophosphite. google.com

Derivatization strategies could involve reacting the final this compound product or the chlorophosphite intermediates with other molecules to incorporate features that enhance stability. For instance, reacting any remaining chlorine atoms on phosphorus intermediates with polyalcohols or other phenols can create more complex and potentially more stable phosphite structures. google.com

Incorporation of Amine Additives for Enhanced Hydrolytic Stability

The hydrolytic stability of this compound phosphite (TNPP), a widely utilized antioxidant in polymer formulations, is a critical factor influencing its efficacy and shelf-life. The susceptibility of phosphite esters to hydrolysis can lead to the degradation of the additive, compromising its performance and potentially causing adverse effects in the final product. Research has demonstrated that the incorporation of specific amine additives can significantly enhance the hydrolytic stability of TNPP.

The mechanism by which amine additives improve hydrolytic stability is attributed to their ability to neutralize acidic species that can catalyze the hydrolysis of the phosphite. These acidic impurities may be present from the manufacturing process or can form during storage and use. By scavenging these acidic catalysts, the amine additives inhibit the degradation pathway of the this compound phosphite.

Detailed research findings have quantified the impact of amine additives on the hydrolytic stability of TNPP. One notable study investigated the effect of adding N-tallow diethanolamine (B148213) to tris-nonylphenyl phosphite. The hydrolytic stability was assessed by exposing samples to 100% relative humidity and determining the time required for 50% decomposition of the phosphite, as measured by liquid chromatography. google.com

The results demonstrated a clear correlation between the concentration of the amine additive and the improvement in hydrolytic stability. Even small amounts of the aliphatic amine led to a noticeable enhancement, with stability increasing commensurate with the amount of amine added. google.com For instance, the incorporation of 1% N-n-octadecyl diethanolamine provided adequate hydrolytic stability for normal use, while a 3% concentration offered robust protection even under extreme conditions. google.com A further dramatic improvement was observed with a 5% amine concentration. google.com

The following table summarizes the research findings on the effect of N-tallow diethanolamine concentration on the time to 50% decomposition of tris-nonylphenyl phosphite. google.com

| Amine Additive Concentration (% w/w) | 50% Decomposition Time (Days) |

| 0 | <1 |

| 1.0 | 4 |

| 3.0 | 12 |

| 5.0 | 20 |

Commercial grades of TNPP often contain up to 1 wt% of amine stabilizers like triethanolamine (B1662121) or triisopropanolamine (B86542) to mitigate hydrolysis. google.com The selection of the appropriate amine and its concentration is crucial for optimizing the stability of this compound phosphite for various applications. While effective in enhancing hydrolytic stability, it has been noted that the efficacy of some amine additives, such as tris(isopropanol) amine, may be for a limited duration. google.com

Mechanistic Investigations of Trinonylphenol S Functionality in Polymer Science

Antioxidant Functionality: Radical Scavenging and Hydroperoxide Decomposition

The degradation of polymers is frequently a free-radical chain reaction initiated by heat, radiation, or mechanical stress. europlas.com.vn This process involves the formation of a polymer free radical, which reacts with oxygen to yield a peroxy radical. This peroxy radical then abstracts a hydrogen atom from the polymer chain, creating an unstable hydroperoxide and another free radical, thus propagating a degradation cycle. europlas.com.vn Antioxidants are classified as primary or secondary based on how they interrupt this cycle. europlas.com.vn

Primary antioxidants are radical scavengers that disrupt the degradation cycle by donating a hydrogen atom to the highly reactive peroxy free radical. europlas.com.vn This action neutralizes the radical and prevents it from propagating the chain reaction. europlas.com.vn The most common primary antioxidants are sterically hindered phenols. europlas.com.vnvurup.skbasf.com When a hindered phenol (B47542) reacts with a radical, it forms a resonance-stabilized phenoxy radical, which is significantly less reactive and unable to continue the degradation cycle. researchgate.net

Trinonylphenol, in its common industrial form as Tris(nonylphenyl) phosphite (B83602) (TNPP), does not function as a primary antioxidant. europlas.com.vnuvabsorber.com Instead, it works as a secondary antioxidant, complementing the function of primary antioxidants. europlas.com.vnuvabsorber.com

This compound, as TNPP, functions as a secondary antioxidant, also known as a hydroperoxide decomposer. uvabsorber.combasf.com Unlike primary antioxidants that scavenge free radicals, secondary antioxidants target the unstable hydroperoxides formed during the propagation step of the oxidation process. europlas.com.vn By decomposing these hydroperoxides, they prevent the proliferation of destructive alkoxy and hydroxyl radicals, which would otherwise accelerate polymer degradation. europlas.com.vnuvabsorber.com

The mechanism involves the reduction of hydroperoxides to stable, non-reactive alcohols. In this process, the phosphite ester (TNPP) is converted into a phosphonate. europlas.com.vnuvabsorber.com This transformation effectively removes the hydroperoxides that act as a source for new radicals, thereby breaking the auto-oxidation cycle. uvabsorber.com Phosphites like TNPP are particularly effective at the high temperatures associated with polymer melt processing. uvabsorber.combasf.com

| Mechanism Type | Target Species | Mode of Action | Typical Chemical Class | Example Compound Class |

|---|---|---|---|---|

| Primary Antioxidant | Peroxy Free Radicals (ROO•) | Donates a hydrogen atom to neutralize the free radical, terminating the propagation chain. europlas.com.vn | Radical Scavengers basf.com | Sterically Hindered Phenols europlas.com.vn |

| Secondary Antioxidant | Hydroperoxides (ROOH) | Decomposes hydroperoxides into stable, non-radical products (e.g., alcohols). uvabsorber.com | Hydroperoxide Decomposers uvabsorber.com | Organophosphites (e.g., this compound as TNPP) europlas.com.vn |

A similar synergy exists when TNPP is combined with Hindered Amine Light Stabilizers (HALS). HALS are highly effective at neutralizing free radicals generated by UV exposure and also function as long-term heat stabilizers. nbinno.comresearchgate.netresearchgate.net Their mechanism involves trapping alkyl and acylperoxy radicals. researchgate.net By combining the radical scavenging capabilities of HALS with the hydroperoxide decomposition function of TNPP, a complementary system is created that offers robust protection against both UV-induced and thermo-oxidative degradation pathways. nbinno.com

Polymer Degradation Inhibition Mechanisms

Polymer degradation can manifest as cross-linking, which leads to brittleness, or chain scission, which reduces tensile strength and increases melt flow. europlas.com.vn The antioxidant mechanisms of this compound play a crucial role in preventing these detrimental outcomes.

Thermo-oxidative degradation occurs when polymers are exposed to heat in the presence of oxygen. vurup.sk This process is an autocatalytic cycle involving the formation and decomposition of hydroperoxides. mdpi.comresearchgate.net this compound (as TNPP) is highly effective in inhibiting this form of degradation. mdpi.com

By acting as a hydroperoxide decomposer, TNPP interrupts the cycle that leads to the generation of new free radicals. uvabsorber.com This prevents the chain reactions that result in the breakdown of the polymer's molecular structure. nih.gov The use of TNPP, especially in synergy with primary phenolic antioxidants, significantly increases the thermo-oxidative stability of polymers, preserving their mechanical and physical properties over a longer service life. nbinno.commdpi.commdpi.com

Thermal degradation can occur at elevated temperatures even in the absence of oxygen. vurup.sk This is particularly relevant during the high-temperature melt processing stages of polymer manufacturing. vurup.sk While TNPP's primary role is combating oxidation, its function as a hydroperoxide decomposer is highly effective at processing temperatures. uvabsorber.combasf.com

By preventing the formation of radicals from unstable hydroperoxides that can be generated by heat and mechanical shear, TNPP helps to maintain the molecular weight of the polymer. europlas.com.vnresearchgate.net It also provides color stability by inhibiting the formation of colored degradation products. europlas.com.vnuvabsorber.com This stabilizing action during processing is crucial for ensuring the final product meets its required performance and aesthetic specifications. pishrochem.com

Photodegradation Mitigation through Antioxidant Pathways

This compound, chemically known as Tris(nonylphenyl) phosphite (TNPP), plays a crucial role in mitigating the photodegradation of polymers by functioning as a secondary antioxidant. chemicalbook.com Its primary mechanism of action is not the direct absorption of UV radiation but rather the interruption of the auto-oxidation cycle that is often initiated or accelerated by exposure to light. Photodegradation in polymers typically involves the formation of hydroperoxides (ROOH) as key intermediates, which can decompose to form highly reactive radicals that lead to chain scission, cross-linking, and the formation of chromophoric groups responsible for yellowing. smolecule.com

TNPP's effectiveness lies in its ability to catalytically decompose these hydroperoxides into non-radical, stable products. chemicalbook.com The phosphorus atom in the phosphite ester is oxidized to a more stable phosphate (B84403) form, while the hydroperoxide is reduced to an alcohol (ROH). smolecule.com This process, known as hydroperoxide decomposition, removes the fuel for further radical-induced degradation, thereby enhancing the color and processing stability of the polymer. chemicalbook.comvestachem.com

Furthermore, TNPP exhibits a synergistic effect when used in combination with primary antioxidants, such as hindered phenols. atomfair.com Primary antioxidants work by donating a hydrogen atom to trap free radicals. In this partnership, the phosphite antioxidant can help regenerate the primary antioxidant or decompose the peroxides formed, creating a more robust defense system against degradation. smolecule.com In some polymer systems, TNPP can also act as a chelating agent, deactivating trace metal ions that might otherwise catalyze degradation reactions. vestachem.com

Table 1: Antioxidant Pathways of Tris(nonylphenyl) phosphite (TNPP) in Polymer Stabilization

| Antioxidant Pathway | Mechanism of Action | Reactants | Products | Overall Effect on Polymer |

|---|---|---|---|---|

| Hydroperoxide Decomposition | TNPP reduces hydroperoxides to non-radical species, thereby preventing the formation of chain-degrading radicals. The phosphite is stoichiometrically consumed in the process. chemicalbook.comsmolecule.com | Tris(nonylphenyl) phosphite (P(OR)₃), Polymer Hydroperoxide (R'OOH) | Tris(nonylphenyl) phosphate (O=P(OR)₃), Alcohol (R'OH) | Prevents polymer chain scission and cross-linking; enhances long-term thermal and color stability. chemicalbook.com |

| Synergism with Primary Antioxidants | TNPP decomposes peroxides that would otherwise consume the primary antioxidant (e.g., hindered phenols), preserving the primary antioxidant's ability to scavenge free radicals. smolecule.comatomfair.com | TNPP, Polymer Hydroperoxide, Hindered Phenol | TNPP-Oxide, Alcohol, Regenerated/Protected Hindered Phenol | Improved overall stabilization efficiency and extended polymer service life compared to using either antioxidant alone. |

| Metal Chelation | TNPP can bind with trace metal ions (e.g., catalyst residues) that can accelerate oxidative degradation. vestachem.com | TNPP, Metal Ions (e.g., Fe³⁺, Cu²⁺) | TNPP-Metal Complex | Inhibition of metal-catalyzed degradation, leading to improved color and long-term stability. |

Molecular Interactions within Polymer Matrices

Additive Compatibility and Dispersion Phenomena

The efficacy of Tris(nonylphenyl) phosphite as a stabilizer is highly dependent on its molecular compatibility with and dispersion within the host polymer matrix. As a viscous liquid, TNPP offers advantages over solid additives by potentially avoiding issues such as "plate-out" during processing. nih.gov Its molecular structure, featuring three large, non-polar nonylphenyl groups attached to a central phosphite ester, is key to its compatibility with a wide range of polymers. vestachem.com

The long alkyl chains of the nonylphenyl groups render the molecule hydrophobic, promoting its solubility in non-polar polymers like polyolefins. smolecule.comnih.gov This structural feature allows for good dispersion at a molecular level during melt blending, which is essential for the additive to effectively interact with and neutralize hydroperoxides throughout the polymer bulk. TNPP is widely used in polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinyl chloride (PVC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and various synthetic rubbers, indicating its broad compatibility. vestachem.comatomfair.com

Table 2: Compatibility and Dispersion of Tris(nonylphenyl) phosphite (TNPP) in Various Polymer Matrices

| Polymer Matrix | Hansen Solubility Parameters (δD, δP, δH) in MPa⁰·⁵ stevenabbott.co.uk | Compatibility with TNPP | Dispersion Characteristics |

|---|---|---|---|

| Polyethylene (PE) | 16.9, 0.8, 2.8 | High | Excellent molecular dispersion is expected due to the non-polar affinity between TNPP's nonylphenyl groups and the polyethylene chains. vestachem.com |

| Polypropylene (PP) | 18.0, 0.0, 1.0 | High | Similar to PE, the non-polar nature of both components facilitates uniform dispersion during melt processing. vestachem.com |

| Polyvinyl Chloride (PVC) | 19.2, 7.9, 3.4 | Good | Used effectively as a stabilizer; its liquid form aids in achieving uniform distribution within the more polar PVC matrix. vestachem.com |

| Polystyrene (PS) | 18.5, 4.5, 2.9 | Good | The aromatic rings in both polystyrene and TNPP contribute to favorable interactions, promoting good dispersion. vestachem.com |

| Acrylonitrile Butadiene Styrene (ABS) | Not available (multi-component) | Good | Widely used as a stabilizer in ABS, indicating sufficient compatibility and dispersibility within the complex terpolymer matrix. vestachem.com |

| Styrene-Butadiene Rubber (SBR) | Not available (multi-component) | High | Functions as an effective stabilizer, particularly in light-colored SBR, preventing discoloration and demonstrating good compatibility. vestachem.com |

Applied Research Domains of Trinonylphenol in Advanced Materials

Lubricant and Hydraulic Fluid Formulations

Trinonylphenol is incorporated into lubricant and hydraulic fluid formulations as an antioxidant. pishrochem.com The function of these fluids in machinery generates heat and exposes the fluid to oxygen, leading to oxidation. machinerylubrication.com This degradation process can form sludge, increase viscosity, and produce corrosive acids, ultimately impairing the lubricant's performance and the machinery's health. machinerylubrication.com

TNPP, as a phosphite-based antioxidant, helps to extend the service life of these fluids by delaying the onset of oxidation. pishrochem.commachinerylubrication.com It is a sacrificial additive, meaning it is consumed as it protects the base oil from degradation. machinerylubrication.com These formulations are critical in a wide range of applications, from industrial machinery to automotive systems like power steering units. brb-international.comgoogle.com Modern hydraulic fluids, in particular, are subjected to increasing stress from higher operating temperatures and pressures, making effective antioxidant packages essential for reliable performance. qucosa.de

Advanced Coating and Paint Science

In the field of advanced coatings and paints, additives play a critical role in determining the final properties and durability of the applied film. alpinepainting.com While the primary components of a coating are the binder, pigment, and solvent, various additives are used to enhance performance characteristics such as adhesion, stability, and resistance to environmental factors. alpinepainting.comspecialchem.com

This compound can be used in coating formulations as a stabilizer and antioxidant. pishrochem.com Its function is to protect the organic binder and other components of the coating from degradation caused by oxidation, which can be initiated by exposure to UV radiation and heat. alpinepainting.com This protection helps to prevent issues like discoloration, loss of gloss, and chalking, thereby extending the aesthetic and protective lifespan of the coating. The development of advanced coatings often involves creating complex formulations where such stabilizers are essential for achieving desired performance in applications ranging from architectural paints to protective industrial coatings. cimav.edu.mx

Role as a Chemical Intermediate in Synthesis

This compound serves as a crucial building block, or chemical intermediate, in the synthesis of more complex, high-value molecules. circa-group.com Its chemical structure, featuring a phenolic ring and long alkyl chains, makes it a versatile precursor for producing a variety of additives used in advanced materials. The most significant application of this compound as an intermediate is in the production of phosphite (B83602) antioxidants, which are essential for the stabilization of polymers. lookchem.comnih.gov

A primary role of this compound is acting as a key reactant in the synthesis of Tris(nonylphenyl) phosphite (TNPP), a widely used secondary antioxidant and thermal stabilizer for plastics, rubber, and other polymers. lookchem.comgoogle.com The synthesis is typically achieved through a nucleophilic substitution reaction between this compound and a phosphorus compound, most commonly phosphorus trichloride (B1173362) (PCl₃). nih.govgoogle.com In this process, the oxygen atom of the this compound's hydroxyl group acts as a nucleophile, attacking the electron-deficient phosphorus atom of PCl₃. nih.gov This reaction sequentially displaces the three chlorine atoms, forming three phosphorus-oxygen bonds and yielding the desired tris(nonylphenyl) phosphite ester. nih.govvinatiorganics.com Hydrogen chloride (HCl) is generated as a byproduct during this reaction. google.com

The general reaction for synthesizing phosphite esters from an alcohol or phenol (B47542) is: PCl₃ + 3ROH → P(OR)₃ + 3HCl vinatiorganics.com

For the synthesis of TNPP, the specific reaction is: PCl₃ + 3 C₂₁H₃₆O → C₄₅H₆₉O₃P + 3HCl

To drive the reaction to completion and achieve a product with low acidity, an excess of nonylphenol (typically 2-6% by weight) is often used. google.com

Table 1: Synthesis of Tris(nonylphenyl) phosphite (TNPP) from this compound

| Reactant 1 | Reactant 2 | Primary Product | Byproduct | Reaction Type |

|---|---|---|---|---|

| This compound | Phosphorus trichloride (PCl₃) | Tris(nonylphenyl) phosphite (TNPP) | Hydrogen chloride (HCl) | Nucleophilic Substitution |

Detailed Research Findings

Research into the production of TNPP has led to process optimizations aimed at increasing purity and reaction efficiency. One significant improvement involves a post-synthesis purification step using thin-film distillation under a vacuum. google.com This technique is effective at removing the excess unreacted nonylphenol from the final product. google.com This purification is crucial as it significantly reduces the residual chloride content and the acid number of the final TNPP product, both of which are critical quality parameters for its application as a polymer stabilizer. google.com Research has shown that this process can yield a high-purity product with a residual chloride level of 20 ppm or less, an acid number of 0.1 or less, and a residual nonylphenol content below 0.5% by weight. google.com

Table 2: Purity and Yield Data for Optimized TNPP Synthesis

| Parameter | Achievable Value | Method/Note |

|---|---|---|

| Residual Chloride | ≤ 20 ppm | Achieved via thin-film distillation post-processing. google.com |

| Acid Number | ≤ 0.1 mg KOH/g | Indicates near-complete reaction and high purity. google.comchempoint.com |

| Residual Nonylphenol | ≤ 0.5 wt% | Represents effective removal of excess reactant after synthesis. google.com |

Beyond phosphite antioxidants, the alkylphenate structure of this compound makes it a logical precursor for other types of additives. For instance, sulfurized alkylphenates are another class of additives used in lubricant formulations for their antioxidant and detergent properties. cnlubricantadditive.com Furthermore, the synthesized Tris(nonylphenyl) phosphite can itself serve as an intermediate, which can be oxidized to form the corresponding phosphate (B84403) derivative. googleapis.com This versatility underscores this compound's importance as a foundational chemical intermediate in the synthesis of a range of functional additives for advanced materials.

Environmental Dynamics and Degradation Pathways of Trinonylphenol and Its Metabolites

Transformation Pathways to 4-Nonylphenol (B119669) (4NP)

Hydrolysis is a primary abiotic degradation pathway for many organic chemicals in the environment. jrfglobal.comnih.gov It involves the reaction of a substance with water, leading to the cleavage of chemical bonds. jrfglobal.com For TNP and its parent compounds like TNPP, hydrolysis can lead to the release of 4-nonylphenol. useforesight.io This process can occur in various environmental compartments, including water bodies and sediments. useforesight.io

Environmental Persistence Assessment

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical or biological processes. accessscience.com Nonylphenol (NP), a degradation product of TNP, is known to be persistent in the aquatic environment. epa.gov Its persistence allows it to accumulate in environmental compartments and in the tissues of living organisms. useforesight.io

The persistence of NP and its precursors is a significant factor in their environmental risk assessment. epa.gov Moderately persistent compounds can have long-term impacts on ecosystems. canada.ca

Several factors influence the environmental persistence of a chemical like trinonylphenol and its degradation products:

Chemical Structure: The inherent stability of the molecule is a primary determinant of its persistence. iupac.org For instance, branched isomers of nonylphenol, which constitute a large portion of technical mixtures, are less readily biodegradable than linear isomers due to the presence of a quaternary α-carbon atom. nih.gov

Environmental Conditions: Factors such as temperature, pH, and the presence of sunlight can affect the rates of abiotic degradation processes like hydrolysis and photolysis. iupac.orgepa.gov

Sorption: The tendency of a chemical to bind to soil and sediment particles (sorption) can protect it from degradation, thereby increasing its persistence. accessscience.com The organic carbon partition coefficient (Koc) is a key parameter used to predict this behavior. accessscience.com

Bioavailability: The extent to which a chemical is available to be taken up and metabolized by organisms influences its biological degradation rate. iupac.org

Microbial Populations: The presence and activity of microorganisms capable of degrading the compound are crucial for its biological breakdown. iupac.org

Biodegradation of Nonylphenol and Related Compounds

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of nonylphenol and related compounds from the environment. nih.gov The efficiency of biodegradation can vary significantly, with half-lives for NP ranging from a few days to nearly one hundred days under aerobic conditions. nih.gov

It is important to distinguish between primary and ultimate biodegradation:

Primary Biodegradation: This involves the alteration of the parent compound's structure, often leading to a loss of its characteristic properties, such as surfactant activity. epa.gov However, the degradation products may still be persistent and toxic. epa.gov For nonylphenol ethoxylates (NPEOs), primary biodegradation involves the shortening of the ethoxylate chain. ijesd.org

Ultimate Biodegradation (Mineralization): This is the complete breakdown of an organic compound into simple inorganic substances like carbon dioxide, water, and mineral salts. epa.gov Ultimate biodegradation signifies the complete removal of the pollutant from the environment. ejbiotechnology.info

Studies have shown that while primary biodegradation of NPEOs can be rapid, the ultimate biodegradation of the resulting nonylphenol can be much slower. iitk.ac.inresearchgate.net

A variety of microorganisms are capable of degrading nonylphenol and its derivatives under both aerobic and anaerobic conditions. nih.gov Several bacterial genera, including Sphingomonas, Sphingobium, and Pseudomonas, have been identified as being able to degrade branched isomers of NP. nih.gov

Sphingomonas species, in particular, have been the focus of research due to their ability to degrade a wide range of NP isomers. microbiologyresearch.org Sphingomonas sp. strain NP5, for example, possesses a monooxygenase enzyme (NmoA) that initiates the degradation of NP. microbiologyresearch.orgnih.gov This enzyme is believed to work through an ipso-hydroxylation mechanism, where a hydroxyl group is added to the carbon atom of the phenolic ring that is attached to the alkyl chain. nih.gov This leads to the formation of hydroquinone (B1673460) and an alcohol derived from the alkyl side chain. microbiologyresearch.orgnih.gov

Other identified organisms and their degradation mechanisms include:

Sphingomonas sp. strain TTNP3: This strain degrades a specific branched NP isomer, 4-(3',5'-dimethyl-3'-heptyl)-phenol, through an unconventional pathway involving a hydroxylation-induced migration (NIH shift) to form 2-(3',5'-dimethyl-3'-heptyl)-1,4-benzenediol. nih.gov

Pseudomonas sp.: Some Pseudomonas strains can degrade 4-nonylphenol, with the β-ketoadipate pathway being implicated in the degradation of the phenolic ring. jmb.or.kr

Bacillus sp. LY: This bacterium has been shown to readily degrade nonylphenol ethoxylates, with over 80% removal within 7 days. oup.com The degradation proceeds through the sequential removal of ethoxylate units to form nonylphenol. oup.com

The table below summarizes some of the microorganisms involved in the biodegradation of nonylphenol and its derivatives.

| Microorganism | Compound Degraded | Key Degradation Mechanism/Pathway |

| Sphingomonas sp. NP5 | Nonylphenol isomers | ipso-hydroxylation via monooxygenase (NmoA) |

| Sphingomonas sp. strain TTNP3 | 4-(3',5'-dimethyl-3'-heptyl)-phenol | Hydroxylation-induced migration (NIH shift) |

| Pseudomonas sp. | 4-Nonylphenol | β-ketoadipate pathway |

| Bacillus sp. LY | Nonylphenol ethoxylates | Sequential removal of ethoxylate units |

| Sphingomonas sp. Y2 | Nonylphenol polyethoxylates | Sequential exo-cleavage of the ethoxylate chain |

Degradation Pathways in Aquatic and Soil Environments

The environmental degradation of this compound is intrinsically linked to the fate of its primary breakdown product, 4-nonylphenol. While information on the direct microbial degradation of this compound is limited, the degradation of nonylphenol is a critical aspect of its environmental dynamics.

In aquatic environments , biodegradation is a key process affecting the fate of nonylphenol. scribd.com Microbial communities in water and sediment can break down nonylphenol, although the rates can be influenced by factors such as temperature and the presence of other organic matter. scribd.com Some studies have identified specific bacterial strains, such as Sphingomonas sp. strain TTNP3, capable of degrading certain nonylphenol isomers. nih.govnih.gov The degradation mechanism can involve a type II ipso-substitution, leading to the formation of metabolites like hydroquinone and nonanol. nih.gov However, the persistence of nonylphenol in aquatic systems can be significant, with a tendency to accumulate in sediments due to its hydrophobic nature. useforesight.io

In soil environments , biodegradation of nonylphenol also occurs, with soil bacteria playing a significant role in its mineralization. dokumen.pub The rate of degradation can be influenced by soil characteristics, moisture content, and temperature. dokumen.pub For instance, mineralization rates have been observed to decrease at lower temperatures. dokumen.pub The presence of organic amendments, such as compost, has been shown to enhance the degradation of nonylphenol in some soils. cdc.gov Similar to aquatic environments, the structure of the nonylphenol isomer can affect the degradation kinetics in soil. nih.gov

Metabolites of Nonylphenol Degradation

The biodegradation of nonylphenol can lead to the formation of various intermediate products. The specific metabolites can vary depending on the microbial species and environmental conditions.

| Precursor Compound | Degradation Process | Key Metabolites | Research Finding |

| 4(3',5'-dimethyl-3'-heptyl)-phenol (a nonylphenol isomer) | Biodegradation by Sphingomonas sp. strain TTNP3 | Hydroquinone, Nonanol | Leads to the elucidation of a type II ipso substitution degradation pathway. nih.gov |

| 4(3',5'-dimethyl-3'-heptyl)-phenol | Biodegradation by Sphingomonas sp. strain TTNP3 | 2(3',5'-dimethyl-3'-heptyl)-1,4-benzenediol | Indicates an unconventional degradation pathway involving an NIH shift mechanism. nih.gov |

Photolysis Studies of Nonylphenolic Compounds

Photolysis, the breakdown of compounds by light, is another significant degradation pathway for nonylphenolic compounds in the environment, particularly in the surface layers of aquatic systems where they are exposed to sunlight. publications.gc.ca

Studies have shown that nonylphenol can undergo direct photolysis in freshwater. publications.gc.ca The rate of photolysis is dependent on the intensity of light radiation. While photolysis can contribute to the removal of nonylphenol from the water column, its effectiveness is limited to the photic zone. publications.gc.ca

Research on nonylphenol ethoxylates (NPEOs), which are structurally related to nonylphenol, has provided further insights into the photolytic degradation process. One study on NPEO with an average of ten ethoxylate units (NPEO(10)) found that it underwent direct photolysis when exposed to UV radiation. polympart.ir The degradation was complex, involving not only the shortening of the ethylene (B1197577) oxide side chains but also the oxidation of the alkyl and ethoxylate chains, leading to carboxylated and carbonylated intermediates. polympart.ir The presence of dissolved organic matter, such as humic acids, was found to reduce the rate of photolysis. polympart.ir

Photolysis of Nonylphenolic Compounds: Experimental Data

| Compound | Light Source | Key Findings | Reference |

| Nonylphenol | Sunlight | First-order rate constant for sunlight photolysis in freshwater has been estimated. | publications.gc.ca |

| Nonylphenol ethoxylates (NPEO(10)) | 125W high-pressure mercury lamp | Underwent direct photolysis; degradation pathway involved side-chain shortening and oxidation. The presence of humic acid reduced the photolysis rate. | polympart.ir |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of trinonylphenol isomers and related substances. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools employed for this purpose, often coupled with various detection systems to enhance analytical capabilities.

High-performance liquid chromatography is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound.

Reversed-phase HPLC is the most common mode used for the separation of moderately polar to nonpolar compounds such as this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The choice of the stationary phase is critical for achieving optimal separation. For compounds in the phenol (B47542) family, C8 and C18 columns are frequently utilized. google.com These columns consist of silica (B1680970) particles chemically bonded with octyl (C8) or octadecyl (C18) chains, providing a hydrophobic surface for interaction with the analytes. The separation is based on the hydrophobic interactions between the this compound isomers and the stationary phase; more hydrophobic isomers will have longer retention times. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.com

Table 1: Example HPLC Parameters for Analysis of a this compound-Related Compound

| Parameter | Condition |

|---|---|

| Compound | Tris(nonylphenol) phosphite (B83602) |

| Chromatographic Column | Agilent Eclipse XDB-C8, 4.6 x 150mm, 5 µm |

| Mobile Phase | Acetonitrile:Isopropanol (90:10 v/v) |

| Flow Rate | 1 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

To improve the analytical performance of HPLC methods, pre-column derivatization can be employed. This involves a chemical reaction to modify the analyte before it is introduced into the HPLC system. academicjournals.org For compounds like tris(nonylphenol) phosphite, which can be unstable, derivatization can increase the stability of the analyte in solution, leading to more accurate and reproducible results. google.com One such method involves oxidizing the phosphite ester to the more stable phosphate (B84403) ester using a reagent like tert-butyl hydroperoxide. google.com This derivatization not only enhances stability but can also improve the chromatographic peak shape and detection sensitivity. google.com The resulting derivative may have different polarity, which can be used to optimize the separation. google.com

The derivatization process itself needs to be carefully optimized to ensure a complete and reproducible reaction. mdpi.com Factors such as reagent concentration, reaction time, temperature, and pH must be controlled. mdpi.com

Ultraviolet (UV) Detection: UV detection is a common and robust detection method used in HPLC. researchgate.net It is based on the principle that molecules with chromophores, such as the aromatic ring in this compound, absorb light in the ultraviolet-visible spectrum. The amount of light absorbed is proportional to the concentration of the analyte. For the analysis of tris(nonylphenol) phosphite, a detection wavelength of 220 nm has been successfully used. google.com

Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. lcms.cz While phenol itself has native fluorescence, derivatization is often employed to introduce a highly fluorescent tag to the molecule, significantly enhancing the detection signal. science.gov For the analysis of related nonylphenols, fluorescence detection with an excitation wavelength of 225 nm and an emission wavelength of 305 nm has been utilized, providing low limits of detection. researchgate.net The choice of excitation and emission wavelengths is crucial for maximizing sensitivity and minimizing interference from the sample matrix. lcms.cz

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For the analysis of this compound, which has a relatively high boiling point, appropriate GC conditions and often derivatization are necessary. epa.gov

The coupling of gas chromatography with mass spectrometry provides a highly specific and sensitive analytical system.

GC-MS: In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This allows for confident identification of the analytes. For the analysis of nonylphenol isomers, GC-MS has been used to separate and identify numerous isomers present in technical mixtures. researchgate.netnih.gov The use of long capillary columns, such as a 100 m column, can achieve high-resolution separations of these complex mixtures. nih.gov

GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by performing an additional fragmentation step. thermofisher.comshimadzu.com This technique is particularly useful for analyzing complex matrices where interferences may be present. thermofisher.com In GC-MS/MS, a specific precursor ion is selected from the initial mass spectrum, fragmented, and then the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves the signal-to-noise ratio, allowing for lower detection limits. thermofisher.com This methodology has been successfully applied to the analysis of alkylphenols in various samples. thermofisher.comgcms.cz

Table 2: Example GC-MS/MS Parameters for Alkylphenol Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatograph | Thermo Scientific TRACE 1310 |

| Mass Spectrometer | Thermo Scientific TSQ Duo Triple Quadrupole |

| Injection | Programmed Temperature Vaporizing (PTV) |

| Mode | Selected Reaction Monitoring (SRM) |

GCxGC/MS: Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry is an advanced technique that provides exceptionally high resolving power. azom.comazom.com In GCxGC, the effluent from the first column is continuously trapped and then rapidly injected onto a second, shorter column with a different stationary phase. azom.com This results in a two-dimensional separation that can resolve components that co-elute in a one-dimensional GC system. azom.com When coupled with a time-of-flight mass spectrometer (TOFMS), which offers fast data acquisition rates, GCxGC-TOFMS is a powerful tool for the detailed characterization of complex isomeric mixtures like technical this compound. gcms.cz This technique increases peak capacity and can help in identifying minor components in a complex sample. gcms.cz

Gas Chromatography (GC)

Derivatization Strategies for Phenolic Compounds

For analytical techniques like Gas Chromatography (GC), which require analytes to be volatile and thermally stable, derivatization is an essential step for phenolic compounds. mdpi.com This process modifies the functional groups of the molecule to increase its volatility and improve chromatographic properties. gcms.cz

Silylation is a common and effective derivatization strategy for analytes with active hydrogen atoms, such as the hydroxyl group in phenols. phenomenex.comsigmaaldrich.com This reaction replaces the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and boiling point, making it more amenable to GC analysis. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comnih.gov The efficiency of the silylation reaction can be influenced by the solvent used; for instance, reactions are reportedly fastest in acetone (B3395972), completing in seconds at room temperature. nih.gov For more sterically hindered compounds, a catalyst such as trimethylchlorosilane (TMCS) may be added to the reagent mixture to improve the reaction rate. phenomenex.comsigmaaldrich.com

Alkylation, which includes esterification, is another popular method. This process can involve reacting the phenolic compound with an agent like pentafluorobenzyl bromide to form ethers, which are stable and suitable for GC analysis. gcms.cz

Table 1: Common Derivatization Strategies for Phenolic Compounds

| Strategy | Common Reagents | Purpose | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) | Replaces active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. phenomenex.comsigmaaldrich.com | Increases volatility, reduces polarity, improves peak shape for GC analysis. gcms.czphenomenex.com |

| Alkylation (Esterification/Etherification) | Pentafluorobenzyl bromide, Methyl chloroformate (MCF) | Forms stable esters or ethers. mdpi.comgcms.cz | Creates stable derivatives suitable for trace analysis. gcms.cz Improved reproducibility compared to silylation has been reported for MCF. mdpi.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful analytical tool for the quantification of organic compounds like this compound in complex mixtures. UPLC technology utilizes columns with smaller particle sizes (typically under 2 μm), which allows for higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). For instance, analytical run times can be reduced from 20 minutes to 5 minutes without compromising peak quality.

This technique is particularly valuable for analyzing compounds that are not suitable for GC, even with derivatization. A UPLC system connected to a tandem quadrupole mass spectrometer provides exceptional sensitivity and selectivity. This setup allows for the simultaneous acquisition of multiple reaction monitoring (MRM) transitions, which is essential for accurately quantifying target analytes in complex matrices like food packaging, biological tissues, or environmental samples. usgs.govresearchgate.net The method can be validated according to international guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone for the identification and quantification of this compound and its metabolites due to its high sensitivity and ability to provide structural information.

Ionization Modes (Atmospheric Pressure Chemical Ionization, Electrospray Ionization)

The choice of ionization mode is critical and depends on the analyte's properties, such as polarity and thermal stability.

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for relatively less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org In APCI, the sample is vaporized in a heated nebulizer and then ionized through gas-phase ion-molecule reactions initiated by a corona discharge. wikipedia.org This method is advantageous for analytes that are not sufficiently polar for electrospray ionization and can be used with nonpolar solvents. wikipedia.orgnationalmaglab.org APCI is often used for the analysis of pesticides, steroids, and nonpolar lipids. wikipedia.org

Electrospray Ionization (ESI) is another soft ionization technique, but it is more suitable for polar and labile molecules. jfda-online.com Ionization occurs in the liquid phase, where a high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from the evaporated droplets. wikipedia.org ESI is widely used for the analysis of biopolymers and other highly polar compounds. wikipedia.org For the analysis of alkylphenols and their ethoxylates, ESI is frequently employed, often in both positive (ESI+) and negative (ESI-) modes, to detect a wide range of related compounds. gov.bc.ca The choice between APCI and ESI for this compound would depend on the specific polarity of the isomers being analyzed, with APCI being a strong candidate given the compound's alkylated phenolic structure. wikipedia.org

Tandem Mass Spectrometry for Structural Elucidation of Metabolites

Tandem mass spectrometry (MS/MS) is an indispensable tool for identifying the structures of metabolites. In this technique, a precursor ion of the potential metabolite is selected in the first mass spectrometer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass spectrometer. mdpi.com The fragmentation pattern is characteristic of the molecule's structure. mdpi.com

By analyzing these patterns, researchers can deduce the structure of unknown metabolites. yuanyue.li This is based on the principle that molecules with similar structural features will exhibit similar fragmentation patterns. yuanyue.li For phenolic compounds, fragmentation can reveal information about the alkyl side chains and their branching patterns. nih.gov Advanced methods may use high-resolution mass spectrometry (HR-MS) to obtain exact mass measurements of both precursor and product ions, further aiding in the confirmation of elemental compositions. nih.gov This detailed structural information is crucial for understanding the metabolic fate of this compound in biological systems.

Sample Preparation and Extraction Methods from Complex Matrices

The analysis of this compound in complex matrices such as sediment, soil, or biological tissues requires effective sample preparation to isolate the analyte from interfering substances. epa.govnih.gov

Organic Solvent Extraction Protocols

Organic solvent extraction is a fundamental and widely used method for isolating phenolic compounds from solid and semi-solid matrices. nih.govnih.gov The choice of solvent is critical, as it depends on the polarity of the target analyte and the nature of the sample matrix. nih.gov

For soil and sediment samples, common techniques include Soxhlet extraction and microwave-assisted extraction (MAE). nih.gov Solvents such as methanol, acetone, dichloromethane, and hexane, or mixtures thereof, are frequently used. nih.govnih.gov For instance, a mixture of polar and apolar solvents can provide satisfactory recoveries of phenols from soils and sediments. nih.gov One study reported that for sediment analysis, extraction with methanol or ethyl acetate (B1210297) followed by shaking and standing overnight was a simple and effective procedure. researchgate.net Another protocol for marine sediments involves an overnight Soxhlet extraction with methanol, followed by a back-extraction into dichloromethane. usgs.gov

For biological tissues (biota), methods like accelerated solvent extraction (ASE) are employed. usgs.gov After extraction, a cleanup step using solid-phase extraction (SPE) is often necessary to remove lipids and other co-extracted materials that could interfere with the analysis. usgs.gov The entire sample preparation process, from homogenization to extraction, must be carefully controlled to avoid contamination. epa.govhelcom.fi

Table 2: Organic Solvents Used in Extraction of Phenolic Compounds

| Solvent | Polarity | Typical Application/Matrix | Notes |

|---|---|---|---|

| Methanol | Polar | Soils, Sediments nih.govresearchgate.net | Gives high extraction efficiencies but may also extract other undesirable polar compounds. nih.gov |

| Acetone | Polar | Soils nih.gov | Often used in mixtures to optimize recovery. nih.gov |

| Dichloromethane | Moderately Polar | Sediments, Water researchgate.netusgs.gov | Frequently used for back-extraction from a more polar solvent or after acid digestion. researchgate.netusgs.gov |

| Hexane | Nonpolar | Soils, Sediments nih.govnih.gov | Used for extracting less polar compounds; may require prior acidic digestion for phenols. nih.gov |

| Ethyl Acetate | Moderately Polar | Sediments researchgate.net | Used for direct extraction with subsequent analysis by GC-MS. researchgate.net |

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the extraction, cleanup, and concentration of analytes from complex matrices prior to chromatographic analysis. affinisep.com This technique is favored over traditional liquid-liquid extraction due to its speed, ease of automation, and reduced solvent consumption. affinisep.com The general SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analytes. affinisep.com

For the analysis of phenolic compounds like those found in technical nonylphenol mixtures, various SPE sorbents are employed. nih.gov The choice of sorbent and solvents is critical and depends on the physicochemical properties of the analytes and the sample matrix. waters.com Common approaches include reversed-phase, normal-phase, and ion-exchange SPE. waters.com

Reversed-Phase SPE: This is the most common mode for extracting nonylphenols from aqueous samples. It uses a non-polar stationary phase (sorbent) and polar mobile phases (solvents). Polystyrene-divinylbenzene copolymers are frequently used sorbents for this purpose. dphen1.com The process typically involves conditioning the cartridge with a solvent like methanol or acetonitrile, followed by water. The aqueous sample is then loaded, and the nonylphenol isomers are retained on the sorbent. After a washing step to remove polar interferences, the analytes are eluted with a less polar or non-polar solvent. waters.com

Normal-Phase SPE: This technique uses a polar sorbent and non-polar solvents. It is suitable for samples dissolved in non-polar organic solvents. thermofisher.com

Ion-Exchange SPE: This method separates compounds based on ionic interactions and is effective for isolating ionizable compounds. waters.com

A study on phenolic xenoestrogens in aquatic samples utilized SPE with a polystyrene copolymer phase. The method involved eluting the phenolic compounds with acetone after sample loading and a washing step. dphen1.com Another methodology for analyzing nonylphenol and its ethoxylates in environmental samples employed SPE as a pre-concentration step to achieve the necessary signal-to-noise ratio for detection. nih.gov Optimization of SPE techniques has been shown to result in consistent recoveries, often exceeding 70%. nih.gov

Isomer-Specific Analysis and Characterization of Nonylphenols

Technical nonylphenol is not a single compound but a complex mixture of numerous structural isomers, primarily p-substituted isomers with varying degrees of branching in the nonyl group. wikipedia.orgresearchgate.netnih.gov Theoretically, there are 211 constitutional isomers of p-nonylphenol, and this number increases to 550 when enantiomers are considered. wikipedia.org The individual isomers can exhibit different biological activities and degradation rates, making isomer-specific analysis crucial for accurate risk assessment. researchgate.netmdpi.com

Advanced analytical techniques are required to resolve this complex mixture. While standard gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) can detect the mixture, they often fail to separate the individual isomers. wikipedia.org

Separation of Branched and Linear Isomers

Significant advancements in chromatographic separation have been achieved using high-resolution capillary GC and comprehensive two-dimensional gas chromatography (GCxGC). wikipedia.orgoup.com

One study utilized a high-resolution capillary GC column that could resolve 18 distinct p-nonylphenol isomers from a commercial mixture, a significant improvement over the 12 isomers resolved by lower-resolution columns. oup.com The separation is based on differences in the boiling points of the isomers, with more highly branched, lower-boiling isomers eluting before more linear, higher-boiling isomers. oup.com

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers even greater resolving power. tandfonline.comnih.gov This technique has been successfully used to separate and identify a large number of alkylphenol peaks in technical nonylphenol samples. In one study, GCxGC-TOF-MS analysis of commercial technical nonylphenol detected between 153 and 204 alkylphenol peaks, with 59 to 66 of them being identified as 4-nonylphenol (B119669) isomers. nih.gov This powerful technique facilitates the identification of all major 4-NP isomers and other previously unrecognized components, which is essential for detailed environmental and toxicological studies. nih.gov The separation of branched NPs remains a significant analytical challenge due to the sheer number of coexisting isomers. mdpi.com

Stereostructure-Property Relationship Investigations in Isomers

The specific three-dimensional structure (stereostructure) of nonylphenol isomers significantly influences their biological and chemical properties. Research has focused on understanding the relationship between the degree of branching in the nonyl side chain and properties such as estrogenic activity and biodegradability.

Studies have shown that the estrogenic potency of nonylphenol isomers varies depending on their specific structure. researchgate.netnih.govresearchgate.net For instance, one investigation separated a commercial NP reagent into 14 fractions and found that the isomer 4-(1,1-dimethyl-2-ethyl-pentyl)-phenol (NP7) exhibited the highest estrogenic activity. researchgate.net Another study reported that the relative estrogenic potency increases with higher levels of branching in the nonyl side chain, while the linear 4-n-nonylphenol is the least active. mdpi.com These findings underscore the importance of isomer-specific analysis, as simply measuring the total nonylphenol concentration can be misleading.

Similarly, the biodegradability of nonylphenol isomers is structure-dependent. nih.gov Linear isomers tend to degrade more rapidly in soil and aquatic environments than branched isomers. mdpi.com Research investigating the relationship between isomer structure and biodegradability found that a more complex side branch structure (e.g., more branches or a larger side carbon-chain) leads to lower biodegradability. Conversely, a longer nonyl chain was associated with higher biodegradability. nih.gov Another study observed a positive linear relationship between the half-lives of isomers and their steric hindrance, indicating that bulkier structures are more persistent. mdpi.com

Quantitative Analysis and Method Validation Parameters

The accurate quantification of this compound and its isomers requires robust and validated analytical methods. Method validation ensures that the analytical procedure is reliable, precise, and accurate for its intended purpose. cdc.gov Key parameters assessed during validation include limits of detection (LOD) and quantification (LOQ), accuracy, and recovery rates.

Limits of Detection and Quantification Determination

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. dpi-proceedings.com These values are crucial for determining the suitability of a method for analyzing trace levels of contaminants in various matrices.

LODs and LOQs for nonylphenol analysis vary significantly depending on the analytical technique and the sample matrix. For instance, a GC-MS method for food analysis reported LODs ranging from 0.37 to 1.79 µg/kg and LOQs from 1.11 to 5.41 µg/kg. mdpi.com An LC-MS/MS method for analyzing food samples achieved an LOD of 0.14 µg/kg and an LOQ of 0.17 µg/kg. tandfonline.com For aquatic samples, a sensitive GC/MS method reported detection limits between <0.01 and 0.05 ng/L. dphen1.com An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) method for sediment analysis achieved LODs generally below 0.5 ng/g. nih.gov

The table below summarizes LOD and LOQ values from various studies.

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| GC-MS | Food | 0.37–1.79 µg/kg | 1.11–5.41 µg/kg | mdpi.com |

| LC-MS/MS | Food | 0.14 µg/kg | 0.17 µg/kg | tandfonline.com |

| LC-MS | Food Simulants | 0.001 mg/kg | 0.005 mg/kg | dpi-proceedings.com |

| GC/MS | Aquatic Samples | <0.01–0.05 ng/L | 0.01–0.05 ng/L | dphen1.com |

| UPLC-MS-MS | Sediment | <0.5 ng/g | Not Reported | nih.gov |

| HPLC | Fish Tissue | 3-20 ng/g | 5-29 ng/g | nih.gov |

Accuracy and Recovery Rate Assessments

Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery experiments. Recovery is the percentage of a known amount of analyte (a "spike") that is detected by the analytical method after the entire sample preparation and analysis process. cdc.gov

Acceptable recovery rates are essential for a validated method. For example, guidelines for analyzing nonylphenols in water suggest that average accuracy, measured as recovery, should be between 70-130%. gov.bc.ca A validated method for determining phenolic xenoestrogens reported recoveries above 70%. dphen1.com In the analysis of food simulants, spiked recoveries for nonylphenol were in the range of 94%-115%. dpi-proceedings.com An analysis of food samples showed recovery rates between 86.8–108.6% for intraday assays and 92.6–101.9% for interday assays. mdpi.com

The following table presents recovery rate data from different analytical methods.

| Analytical Method | Matrix | Recovery Rate (%) | Reference |

|---|---|---|---|

| UPLC-MS-MS | Sediment | 61-102% | nih.gov |

| LC-MS | Food Simulants | 94-115% | dpi-proceedings.com |

| GC-MS | Food | 86.8-108.6% (Intraday) | mdpi.com |

| GC-MS | Food | 92.6-101.9% (Interday) | mdpi.com |

| HPLC | Fish Tissue | >70% | nih.gov |

| UHPLC-ESI-MS/MS | Water | 83-108% | nih.gov |

These validation parameters demonstrate that reliable and sensitive methods have been developed for the quantitative analysis of nonylphenol isomers across a variety of complex environmental and food matrices.

Validation of an analytical method is a critical process that ensures the reliability and accuracy of results. This process involves evaluating several parameters, including linearity and reproducibility.

Linearity of an analytical procedure is its ability to elicit results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of a linear regression curve.

Reproducibility refers to the closeness of agreement between the results of measurements of the same analyte carried out with the same method, but under different conditions (e.g., by different analysts, in different laboratories, or with different equipment). It is a measure of the method's robustness and is often expressed as the relative standard deviation (RSD) of the results.

While numerous studies report on the analytical methods for related compounds such as nonylphenols and tris(nonylphenyl) phosphite (TNPP), and provide detailed validation data for these substances, the same level of specific information for this compound could not be located. Method validation reports for multi-analyte studies that include a wide range of phenolic compounds were also reviewed, but they did not explicitly list this compound among the validated analytes.

Therefore, it is not possible to provide the detailed research findings and data tables for linearity and reproducibility studies as requested for the chemical compound “this compound.”

Theoretical and Computational Investigations of Trinonylphenol

Molecular Modeling of Interactions within Polymer and Material Systems

Molecular modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for investigating the interactions between small molecules like alkylphenols and polymer matrices at an atomic level. nih.gove3s-conferences.org These simulations can provide insights into how additives are dispersed within a polymer, their effect on the polymer's structure and properties, and the intermolecular forces governing these interactions. wur.nlmdpi.com

Another relevant area of study involves the behavior of alkylphenol ethoxylates at interfaces. MD simulations comparing alcohol ethoxylates and alkylphenol ethoxylates in monolayers at an oil-water interface showed that the aromatic ring of the alkylphenol ethoxylates leads to a more compact and well-defined monolayer structure compared to their linear alcohol counterparts. acs.org This finding implies that the phenoxy group in trinonylphenol would likely play a significant role in its orientation and interaction at interfaces within a polymer system.

Furthermore, MD simulations have been used to investigate the adsorption of nonylphenol ethoxylates (NPEO) on lignite (B1179625) surfaces. mdpi.com These studies calculated the interaction energies between the surfactant and the surface, identifying that polar interactions between the ethoxylate groups and hydrophilic sites on the lignite surface were dominant. The simulations also provided details on the configuration of the adsorbed molecules, with the hydrophilic head groups oriented towards the surface. mdpi.com This type of detailed analysis could be applied to understand how this compound interacts with different polymer surfaces or fillers within a composite material.

Table 1: Representative Molecular Dynamics Simulation Studies on Alkylphenols

| Compound Studied | System | Key Findings from MD Simulations |

| Nonylphenol | Asphaltene in heptane/toluene | Nonylphenol reduces the size of asphaltene aggregates and inhibits clustering. researchgate.net |

| Alkylphenol ethoxylates | Oil-water interface | The aromatic nucleus governs the packing of the monolayer, leading to a more compact structure compared to alcohol ethoxylates. acs.org |

| Nonylphenol ethoxylate | Lignite-water interface | Adsorption is driven by polar interactions between the ethoxylate groups and the lignite surface. The hydrophilic head orients towards the surface. mdpi.com |

These examples highlight the potential of molecular dynamics simulations to elucidate the fundamental interactions of this compound within a polymer or material system. Such studies could predict its dispersion, its effect on material properties, and its behavior at interfaces, which are crucial for designing and optimizing polymer formulations.

Computational Chemistry Approaches for Degradation Pathway Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful methodology for predicting the degradation pathways of chemical compounds. researchgate.netfrontiersin.org These methods can determine the most likely reaction mechanisms, identify intermediate products, and calculate the energy barriers associated with different degradation steps. schrodinger.comacs.org

Specific computational studies on the degradation of this compound are not prevalent in the existing literature. However, research on the degradation of p-nonylphenol provides a strong theoretical model for how this compound might break down. A DFT study on the photodegradation of p-nonylphenol initiated by hydroxyl (•OH) radicals in an aqueous environment has been conducted. researchgate.net The calculations showed that the reaction proceeds through two main pathways: hydrogen abstraction from the phenolic hydroxyl group and •OH addition to the benzene (B151609) ring. researchgate.net

The study identified several intermediate products, including phenoxy radicals and various hydroxylated derivatives. By mapping the potential energy surface, the researchers were able to confirm the transition states and the viability of the proposed reaction pathways. researchgate.net Such theoretical investigations provide a foundational understanding of the transformation processes of nonylphenol in the environment, which can be extrapolated to predict the behavior of this compound under similar oxidative conditions.

Table 2: DFT Study on the Photodegradation of p-Nonylphenol

| Computational Method | Reaction Investigated | Key Findings |

| Density Functional Theory (DFT) | Photodegradation of p-nonylphenol by •OH radicals in water | Identified two primary reaction pathways: hydrogen abstraction and hydroxyl addition. Confirmed transition states and intermediate products, providing a theoretical basis for the degradation mechanism. researchgate.net |

In addition to DFT, other computational tools can be used to predict the environmental fate and toxicity of degradation products. For example, software like ECOSAR (Ecological Structure Activity Relationships) can be used to estimate the toxicity of predicted byproducts to various aquatic organisms. usp.br This integrated computational approach, combining mechanistic predictions from DFT with toxicity assessments, is invaluable for conducting comprehensive risk assessments of environmental contaminants like this compound and its degradation products.

The application of these computational chemistry approaches to this compound would be a logical next step to theoretically elucidate its degradation pathways, identify potential persistent or toxic intermediates, and ultimately assess its environmental impact.

Emerging Trends and Future Research Trajectories

Sustainable Synthetic Approaches for Trinonylphenol Production

The traditional synthesis of alkylated phenols like this compound often involves processes that are being re-evaluated through the lens of green chemistry. Future research is centered on developing more sustainable synthetic routes that minimize environmental impact. numberanalytics.com The principles of green chemistry, such as waste prevention, maximizing atom economy, and using renewable resources, are guiding these efforts. nih.govacs.orgepa.gov

Key research trends include:

Renewable Feedstocks: A significant shift involves exploring the use of renewable feedstocks instead of petroleum-based sources. numberanalytics.comispe.org Research into deriving phenolic compounds and nonene isomers from biomass is a primary focus, aiming to reduce the carbon footprint of the entire production chain.

Catalysis: The development and application of novel catalysts are central to sustainable synthesis. researchgate.net This includes the use of solid acid catalysts to replace traditional liquid acids, which can be difficult to recycle and pose environmental risks. Furthermore, biocatalysis, using enzymes as natural catalysts, is an emerging area that promises high specificity, milder reaction conditions, and biodegradability. mdpi.com

Energy Efficiency: Efforts are being made to design synthetic processes that are more energy-efficient. acs.org This can involve running reactions at ambient temperature and pressure or utilizing alternative energy sources like microwave irradiation or mechanochemistry, which can accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.govsciencesconf.org

Waste Reduction: A core principle of green chemistry is minimizing waste. epa.gov This involves designing synthetic pathways with high atom economy, ensuring that a maximum proportion of the starting materials is incorporated into the final product. acs.org It also includes minimizing or avoiding the use of chemical derivatives and auxiliary substances like solvents wherever possible. acs.orgispe.org

Development of Advanced Stabilization Systems Incorporating this compound

This compound itself is a precursor to key polymer additives, most notably tris(nonylphenyl) phosphite (B83602) (TNPP), which functions as a secondary antioxidant or hydroperoxide decomposer. google.comspecialchem.com These stabilizers are crucial for protecting polymers like polyolefins, PVC, and polyesters from degradation during high-temperature processing and throughout their service life. google.comwikipedia.orgshinepolymer.com Future research aims to create more robust and efficient stabilization systems.

Current and future research directions include:

Synergistic Blends: State-of-the-art stabilization involves using blends of different types of additives. specialchem.com Research is focused on optimizing combinations of primary antioxidants (typically hindered phenols that scavenge free radicals) with secondary antioxidants like TNPP. researchgate.net This synergistic approach provides enhanced protection against both processing-induced degradation and long-term thermal aging. researchgate.net

Improved Hydrolytic Stability: A known challenge with phosphite stabilizers, including TNPP, is their susceptibility to hydrolysis, which can reduce their effectiveness. google.com A key research trajectory is the development of more hydrolytically stable phosphite derivatives. This may involve modifications to the TNPP molecule or the inclusion of other additives that protect it from moisture. google.com